

An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-bromo-1-tert-butyl-1H-pyrazole

Cat. No.: B1523674

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A Note on the Topic: This guide addresses the properties and synthesis of the compound associated with CAS number 70951-85-8, which is **4-bromo-1-tert-butyl-1H-pyrazole**. Additionally, recognizing that the provided context example, N-(2-benzoylphenyl)-O-[2-(5-methyl-2-pyridinyl)ethyl]-L-tyrosine, represents a distinct and medically significant class of molecules, this document also provides a detailed overview of the synthesis and properties of N-(2-benzoylphenyl)-L-tyrosine derivatives. This dual focus is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: 4-bromo-1-tert-butyl-1H-pyrazole (CAS 70951-85-8)

Introduction and Physicochemical Properties

4-bromo-1-tert-butyl-1H-pyrazole is a heterocyclic organic compound. Its structure, featuring a pyrazole ring substituted with a bromine atom and a tert-butyl group, makes it a valuable intermediate and building block in organic synthesis. The tert-butyl group provides steric hindrance and increases solubility in organic solvents, while the bromine atom serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions. These characteristics make it a key component in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[1]

Table 1: Physicochemical Properties of **4-bromo-1-tert-butyl-1H-pyrazole**

Property	Value
CAS Number	70951-85-8
Molecular Formula	C ₇ H ₁₁ BrN ₂
Molecular Weight	203.08 g/mol [1]
Appearance	Brown liquid
Boiling Point	229.8 ± 13.0 °C at 760 mmHg[1]
Purity	≥95%
Storage	2-8°C, dry and sealed[1]

Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole

The synthesis of **4-bromo-1-tert-butyl-1H-pyrazole** is typically achieved through the electrophilic bromination of 1-tert-butylpyrazole. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine that allows for controlled bromination with fewer hazardous byproducts compared to using elemental bromine. The reaction is performed at a low temperature to manage its exothermicity and improve selectivity.

- **Reaction Setup:** A solution of 1-tert-butylpyrazole (1.75 kg, 14.09 mol) in dichloromethane (12.9 kg) is prepared in a suitable reactor and cooled to 0-10°C using an ice bath.[2]
- **Bromination:** N-bromosuccinimide (NBS) (2.63 kg, 14.79 mol) is added portion-wise to the stirred solution, maintaining the internal temperature between 0°C and 10°C.[2]
- **Reaction Monitoring:** The reaction progress is monitored by gas chromatography (GC). The mixture is stirred at 0°C until the concentration of the starting material, 1-tert-butylpyrazole, is below 30%. The reaction is then allowed to warm to room temperature and stirred until the starting material is less than 1.0% by GC analysis.[2]
- **Workup - Quenching:** Upon completion, the reaction is quenched by the addition of a 10% aqueous sodium bisulfite solution until a potassium iodide-starch test paper no longer turns blue, indicating the absence of residual bromine.[2]

- Workup - Extraction and Washing: The organic phase is separated and washed sequentially with a 5% sodium chloride solution and then with saturated brine.[2]
- Isolation: The organic solvent (dichloromethane) is removed by evaporation under reduced pressure to yield **4-bromo-1-tert-butyl-1H-pyrazole** as a brown liquid (2.67 kg, 93.4% yield; GC purity 99.1%).[2]

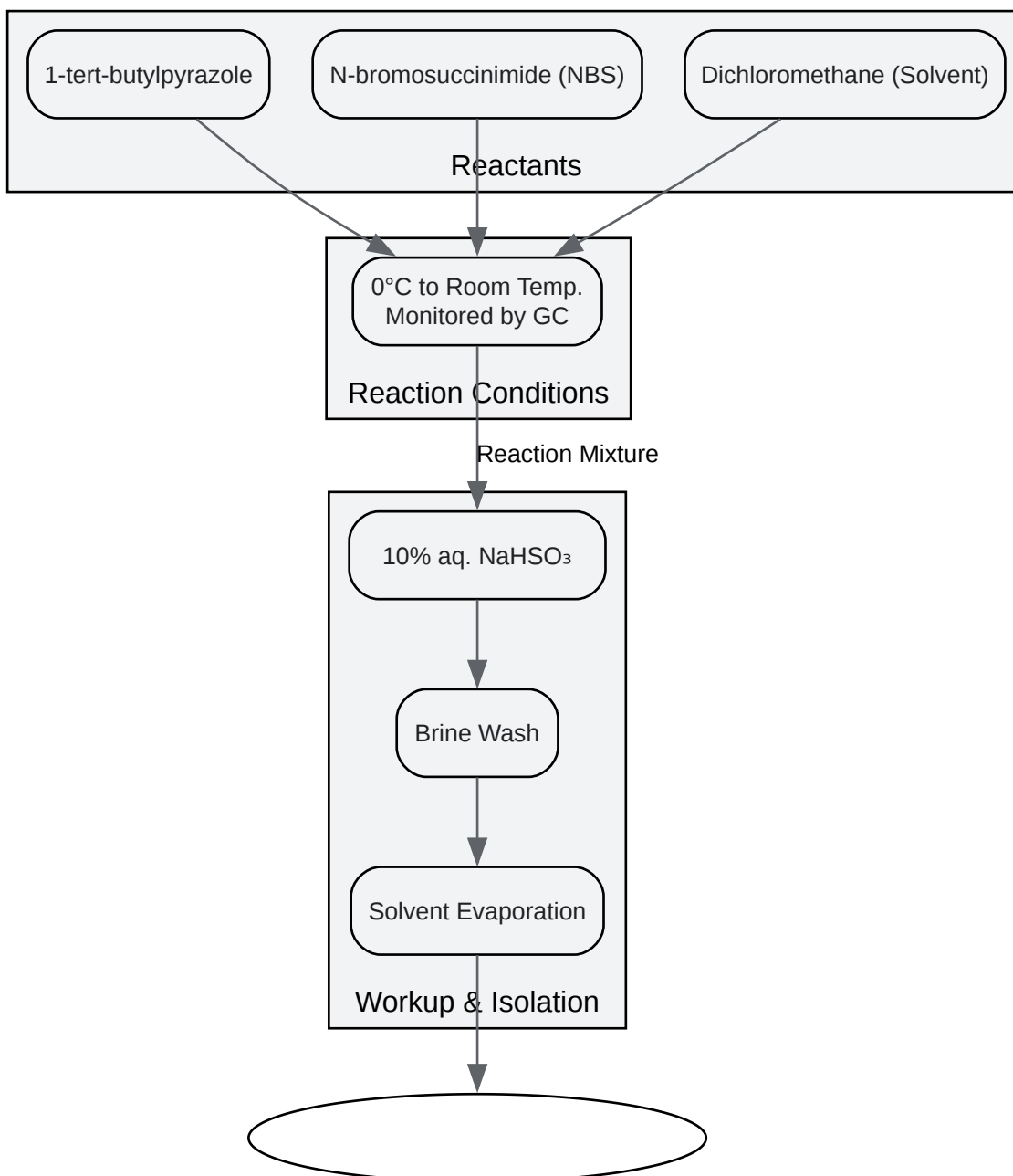


Figure 1: Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole

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Caption: Synthesis of **4-bromo-1-tert-butyl-1H-pyrazole**.

Part 2: N-(2-benzoylphenyl)-L-tyrosine Derivatives

Introduction to a Class of Potent PPAR γ Agonists

N-(2-benzoylphenyl)-L-tyrosine derivatives are a significant class of compounds in medicinal chemistry, primarily known for their potent and selective agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).^[3] PPAR γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.^[4] As such, agonists of this receptor, like the well-known thiazolidinediones (TZDs), are used in the treatment of type 2 diabetes.^[4] The N-(2-benzoylphenyl)-L-tyrosine scaffold represents a novel, non-TZD class of PPAR γ agonists with potent antihyperglycemic and antihyperlipidemic activities demonstrated in preclinical models.^[3]

These compounds are developed from the natural amino acid L-tyrosine, which provides a chiral backbone for the molecule.^[5] The general structure consists of three key moieties: the L-tyrosine core, an N-(2-benzoylphenyl) group, and a variable side chain attached to the phenolic oxygen of the tyrosine. Structure-activity relationship (SAR) studies have shown that modifications to this side chain can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.^[5]

General Synthesis Strategy

The synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives typically follows a convergent strategy, starting with the protection and modification of L-tyrosine. A representative synthetic route is outlined below, based on methodologies described in the literature.^{[2][5]}

- **Starting Material Preparation:** The synthesis begins with O-protected L-tyrosine, for example, O-benzyl-L-tyrosine methyl ester. The choice of protecting groups is critical to prevent unwanted side reactions.
- **N-Arylation:** The amino group of the tyrosine derivative is coupled with a 2-halobenzophenone (e.g., 2-fluorobenzophenone) or a similar reactive species. This is often

achieved through a nucleophilic aromatic substitution reaction, sometimes catalyzed by a palladium catalyst, to form the N-(2-benzoylphenyl) moiety.

- **Deprotection and Side-Chain Introduction:** The O-protecting group (e.g., benzyl) is selectively removed, typically by hydrogenolysis, to free the phenolic hydroxyl group. This hydroxyl group is then alkylated with a desired side chain, for instance, by reaction with a tosylate or mesylate derivative of an alcohol (e.g., 2-(5-methyl-2-phenyloxazol-4-yl)ethanol) under basic conditions (e.g., using cesium carbonate). This step is crucial for introducing the diversity required for SAR studies.[\[2\]](#)
- **Final Deprotection (Saponification):** The methyl ester protecting the carboxylic acid is hydrolyzed (saponified) using a base like lithium hydroxide to yield the final N-(2-benzoylphenyl)-L-tyrosine derivative as a carboxylic acid.

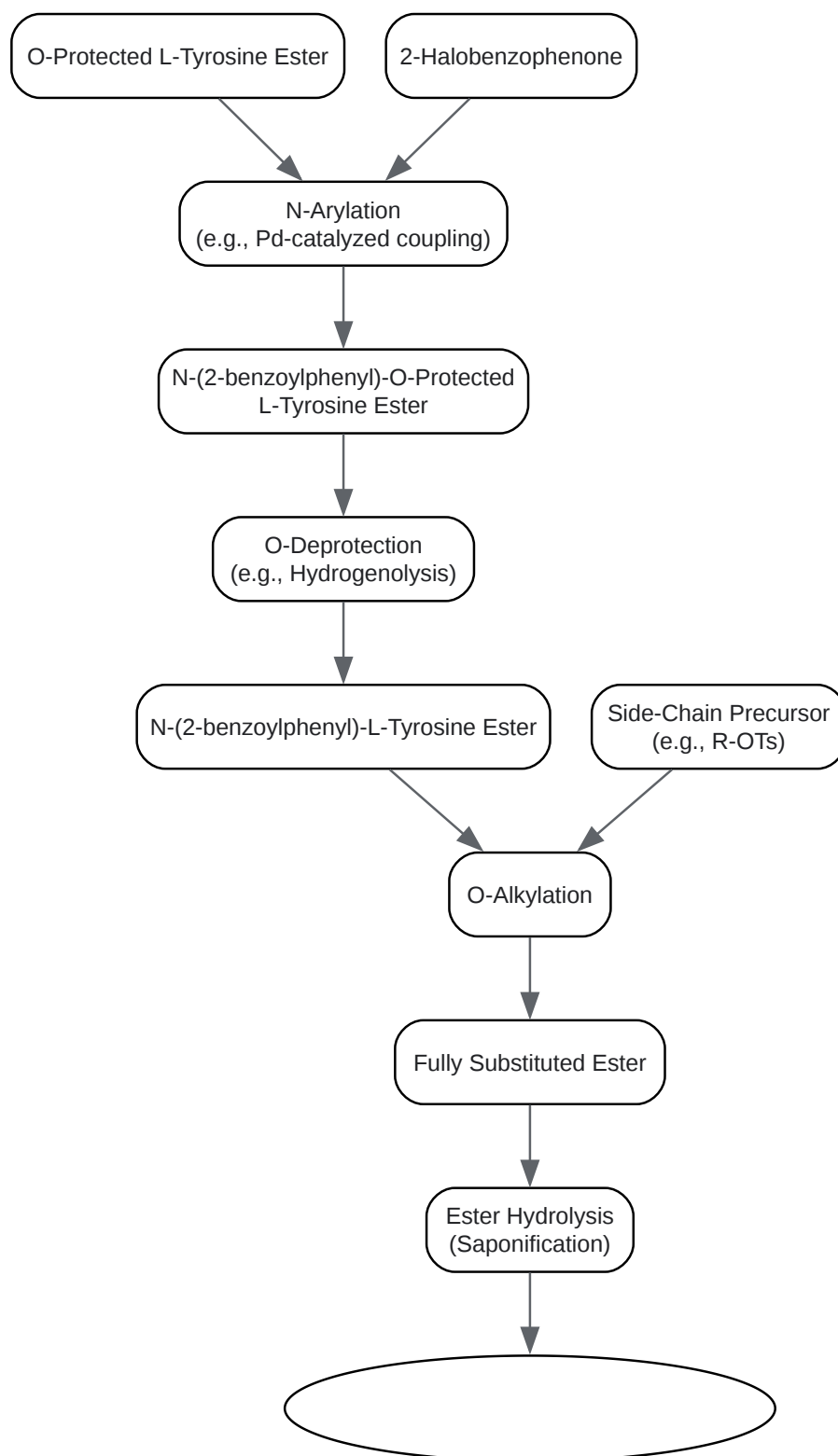


Figure 2: General Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives

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Caption: General Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives.

Application in Drug Development

The primary application of N-(2-benzoylphenyl)-L-tyrosine derivatives is in the development of new therapeutics for type 2 diabetes and other metabolic disorders.[1][5] Their potent activation of PPAR γ leads to improved insulin sensitivity, reduced blood glucose levels, and favorable modulation of lipid profiles.[2][3] The modular nature of their synthesis allows for extensive optimization of their pharmacological properties, aiming to achieve high efficacy while minimizing the side effects associated with earlier generations of PPAR γ agonists, such as weight gain and fluid retention. The ongoing research in this area focuses on fine-tuning the structure to achieve a balanced activation of different PPAR isoforms (e.g., PPAR α/γ dual agonists) to address the multiple facets of the metabolic syndrome.[6]

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